5‑HT2A Receptor Selectivity Profile: Remerine Hydrochloride vs. Anonaine, Nuciferine, and Glaucine
Receptor binding assays demonstrate that (R)-roemerine possesses a uniquely restricted selectivity profile among aporphine alkaloids. It binds the 5-HT2A receptor with a Ki of 0.0621 µM, exhibiting 18.8‑fold selectivity over 5-HT1A (Ki = 1.17 µM), 22.5‑fold selectivity over dopamine D1 (Ki = 1.4 µM), and 364‑fold selectivity over dopamine D2 receptors (Ki = 22.6 µM) [1]. This selectivity profile diverges sharply from other methylenedioxyaporphines such as anonaine, which preferentially targets α1-adrenoceptors, and glaucine, which acts as a PDE4 inhibitor and calcium channel blocker [2]. Nuciferine, another frequently used aporphine comparator, shows essentially non‑selective binding at 5-HT2A and α1A receptors [3].
| Evidence Dimension | Receptor binding affinity and selectivity (Ki and fold‑selectivity) |
|---|---|
| Target Compound Data | Remerine (roemerine): Ki 5-HT2A = 0.0621 µM; 5-HT1A Ki = 1.17 µM; D1 Ki = 1.4 µM; D2 Ki = 22.6 µM |
| Comparator Or Baseline | Anonaine: preferential α1-AR antagonist; Nuciferine: 5-HT2A/α1A selectivity = 1 (non‑selective); Glaucine: PDE4 inhibitor, Ca2+ channel blocker |
| Quantified Difference | 364‑fold D2/5-HT2A selectivity; 32‑fold 5-HT2A/α1A antagonist selectivity vs. nuciferine selectivity of 1 |
| Conditions | Radioligand binding assays using rat and human cloned receptors expressed in fibroblast cell lines |
Why This Matters
For studies requiring selective 5-HT2A modulation without confounding dopaminergic or adrenergic effects, Remerine hydrochloride provides a specificity window unavailable with nuciferine, anonaine, or glaucine.
- [1] Vani, M. (2012) Evaluation of the dopamine and serotonin receptor binding activity of selected aporphines. PhD Thesis, University of Malaya. Available at: http://studentsrepo.um.edu.my/5627/ View Source
- [2] Valiente, M. et al. (2004) Vascular Activity of (-)-Anonaine, (-)-Roemerine and (-)-Pukateine, Three Natural 6a(R)-1,2-Methylenedioxyaporphines with Different Affinities for α1-Adrenoceptor Subtypes. Planta Medica, 70(7): 603-609. DOI: 10.1055/s-2004-827181. View Source
- [3] Heng, H.L. et al. (2018) Synthesis and evaluation of nuciferine and roemerine enantiomers as 5-HT2 and α1 receptor antagonists. MedChemComm. Table 3. PMC6072365. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6072365/table/tab3/ View Source
